Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate
CAS No.: 946323-18-8
Cat. No.: VC4617384
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946323-18-8 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | ethyl 3-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-4-30-22(29)14-6-5-7-15(9-14)25-16(27)10-26-11-23-18-17-12(2)8-13(3)24-20(17)31-19(18)21(26)28/h5-9,11H,4,10H2,1-3H3,(H,25,27) |
| Standard InChI Key | RWQFIQRJXUNBPN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
Introduction
Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a complex organic compound featuring a unique molecular structure that includes multiple heterocyclic rings. It belongs to the class of triazatricyclo compounds, which are known for their intricate structures and potential biological activities. This compound is of interest in medicinal chemistry due to its complex structure and potential interactions with biological systems.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. The initial steps focus on constructing the core tricyclic structure, which includes the introduction of sulfur and nitrogen heteroatoms into the ring system. Techniques such as continuous flow reactors may be utilized to enhance reaction efficiency and scalability.
Synthesis Steps
-
Core Structure Formation: Introduction of sulfur and nitrogen atoms into the ring system.
-
Functional Group Modifications: Addition of acetamido and benzoate groups.
-
Optimization: Use of continuous flow reactors for efficiency.
Potential Biological Targets
-
Enzymes: Potential inhibition or modulation.
-
Receptors: Binding and activation or inhibition.
Comparison with Similar Compounds
Other compounds with similar structural features, such as N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide, also exhibit potential therapeutic applications due to their unique tricyclic structures. These compounds are classified as pharmaceutical agents due to their proposed uses in therapeutic contexts.
Comparison Table
| Compound | Structure Features | Potential Applications |
|---|---|---|
| Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate | Multiple heterocyclic rings | Medicinal chemistry, biological interactions |
| N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | Tricyclic structure with nitrogen and sulfur | Therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume